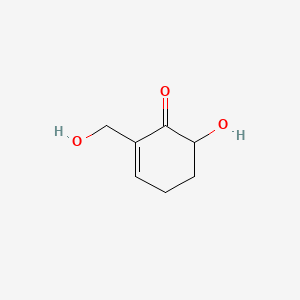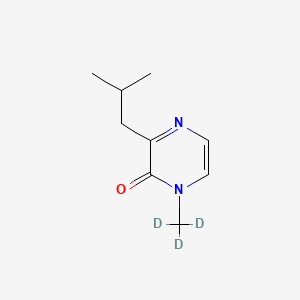
sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate is a stable isotope-labeled compound. It is a sodium salt derivative of 3-methyl-2-oxovaleric acid, where the carbon atoms are labeled with the isotope carbon-13. This compound is used extensively in scientific research, particularly in studies involving metabolic pathways and biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate typically involves the incorporation of carbon-13 into the precursor moleculesThe reaction conditions often involve controlled environments to ensure the stability and purity of the isotope-labeled compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process includes the use of specialized equipment to handle isotope-labeled materials and ensure the consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in diagnostic imaging and metabolic research to understand disease mechanisms and develop treatments.
Mecanismo De Acción
The mechanism of action of sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Sodium 3-methyl-2-oxobutanoate: Another sodium salt of a keto acid, used in similar research applications.
Sodium 3-methyl-2-oxovalerate: A closely related compound with similar properties and uses.
Uniqueness
Sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate is unique due to its stable isotope labeling, which provides distinct advantages in tracing and studying metabolic pathways. The incorporation of carbon-13 allows for precise tracking and analysis, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C6H9NaO3 |
|---|---|
Peso molecular |
155.10 g/mol |
Nombre IUPAC |
sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate |
InChI |
InChI=1S/C6H10O3.Na/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1/i2+1,5+1,6+1; |
Clave InChI |
SMDJDLCNOXJGKC-KRBNGQFBSA-M |
SMILES isomérico |
CCC([13CH3])[13C](=O)[13C](=O)[O-].[Na+] |
SMILES canónico |
CCC(C)C(=O)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


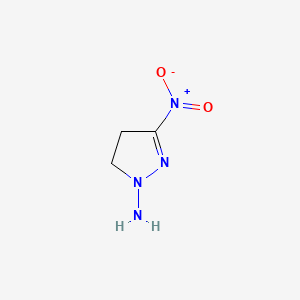
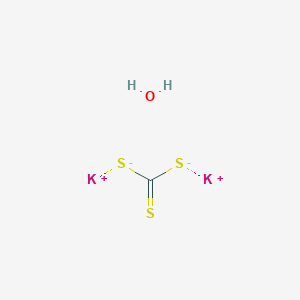
![(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol](/img/no-structure.png)
![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[3-[4-(2-piperidin-1-ylethoxy)benzoyl]-2-[4-[(3R,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-methyloxan-2-yl]peroxyphenyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13835771.png)
![Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride](/img/structure/B13835773.png)

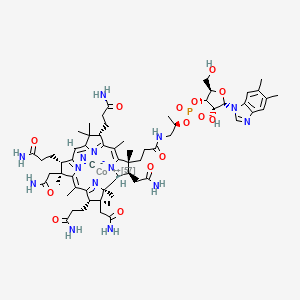
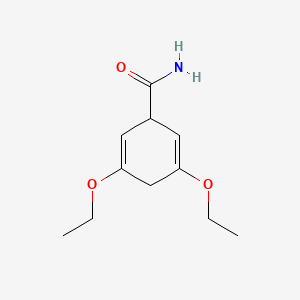
![[7-Methyloctoxy(phenyl)phosphoryl]benzene](/img/structure/B13835788.png)
![4-[2-Methyl-1-(1-methylethyl-d6)pentyl]phenol](/img/structure/B13835796.png)
